1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine is a complex organic compound that features a combination of benzodioxole, fluorophenyl, thiazole, and piperazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzodioxole and thiazole intermediates can be coupled using a piperazine linker under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the thiazole ring would yield dihydrothiazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving its molecular targets.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine would depend on its specific biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazine
Uniqueness
The uniqueness of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine lies in the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its chloro- and bromo- analogs.
Properties
Molecular Formula |
C21H20FN3O2S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-fluorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C21H20FN3O2S/c22-17-4-2-16(3-5-17)18-13-28-21(23-18)25-9-7-24(8-10-25)12-15-1-6-19-20(11-15)27-14-26-19/h1-6,11,13H,7-10,12,14H2 |
InChI Key |
KMXYCFWKWIOAFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=CS4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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